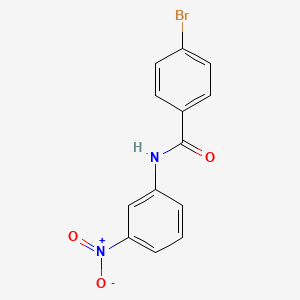

4-bromo-N-(3-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

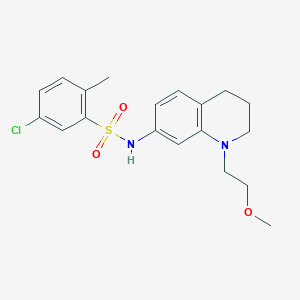

“4-bromo-N-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrN2O3 . It has a molecular weight of 321.13 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula: C13H9BrN2O3 . The compound contains a benzamide group, where the carboxamide group is substituted with a benzene ring .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 200-201°C .科学的研究の応用

Synthesis and Characterization

4-bromo-N-(3-nitrophenyl)benzamide and its derivatives are primarily studied in the context of chemical synthesis and characterization. Research has focused on synthesizing and characterizing complexes with metals like copper and nickel. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide, highlighting the structural details of these compounds determined through methods like FT-IR, 1H-NMR spectroscopy, and single crystal X-ray diffraction data (Binzet, Külcü, Flörke, & Arslan, 2009).

Corrosion Inhibition Studies

The benzamide derivatives have been studied for their potential as corrosion inhibitors. Mishra et al. (2018) explored the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel, revealing the impact of substituents on the inhibition efficiency and the adsorption behavior of these compounds on metal surfaces (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Polymorphs and Salts Characterization

Research has also been conducted on the polymorphs and salts of benzamide derivatives. Khakhlary and Baruah (2014) characterized three polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide, detailing their packing patterns and hydrogen bond interactions, as well as investigating the structure of salts with different anions (Khakhlary & Baruah, 2014).

Inhibitory Activity Studies

Benzamide derivatives have been explored for their inhibitory activity against enzymes and other biological targets. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, examining their inhibitory activity against cytosolic carbonic anhydrase isoforms, and delineating structure-activity relationships for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Detection and Sensing Applications

Certain benzamide derivatives have been utilized in the development of materials for detecting explosives and small organic molecules. Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs), demonstrating their fast responses and high sensitivity to nitroaromatic explosives, highlighting their potential for detecting substances like picric acid and TNT at low concentrations (Xiang & Cao, 2012).

Safety and Hazards

The safety data sheet for a similar compound, N-Benzyl 4-bromo-3-methylbenzamide, suggests that in case of skin contact, one should immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

4-bromo-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPRNLHJSJSLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822356.png)

![4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine](/img/structure/B2822359.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B2822364.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)